

Solubility of DO-264 in common laboratory solvents

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Compound of Interest

Compound Name: DO-264

Cat. No.: B607176

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Solubility Profile of DO-264: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of the compound **DO-264**, a potent and selective α/β -hydrolase domain-containing 12 (ABHD12) inhibitor. Due to the limited publicly available data on **DO-264**, this document also includes solubility information for structurally or nomenclaturally similar compounds, BO-264 and MGK 264, for comparative purposes. It is crucial to note that the data for BO-264 and MGK 264 should not be substituted for **DO-264**.

Core Findings: Solubility of DO-264 and Related Compounds

The known quantitative and qualitative solubility of **DO-264** is currently limited to Dimethyl Sulfoxide (DMSO). Data for other common laboratory solvents has not been found in publicly accessible literature. The following tables summarize the available information.

Table 1: Quantitative Solubility Data

Compound	Solvent	Solubility	Temperature (°C)
DO-264	DMSO	≥ 100 mg/mL (179.08 mM)[1]	Not Specified
BO-264	DMSO	71 mg/mL (200.91 mM)	Not Specified
MGK 264	Water	13.7 mg/L	25

Table 2: Qualitative Solubility Data

Compound	Solvent	Solubility Description
DO-264	Water	No data available
Ethanol	No data available	
Methanol	No data available	
Acetone	No data available	
Isopropanol	No data available	
BO-264	Water	Insoluble
Ethanol	Insoluble	
MGK 264	Water	Practically insoluble
Chloroform	Slightly Soluble	
DMSO	Slightly Soluble	
Methanol	Slightly Soluble	
Organic Solvents	Miscible with most	

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **DO-264** are not detailed in the available literature, general methodologies are well-established in chemical and

pharmaceutical research. The two primary approaches are the thermodynamic (shake-flask) method and the kinetic solubility method.

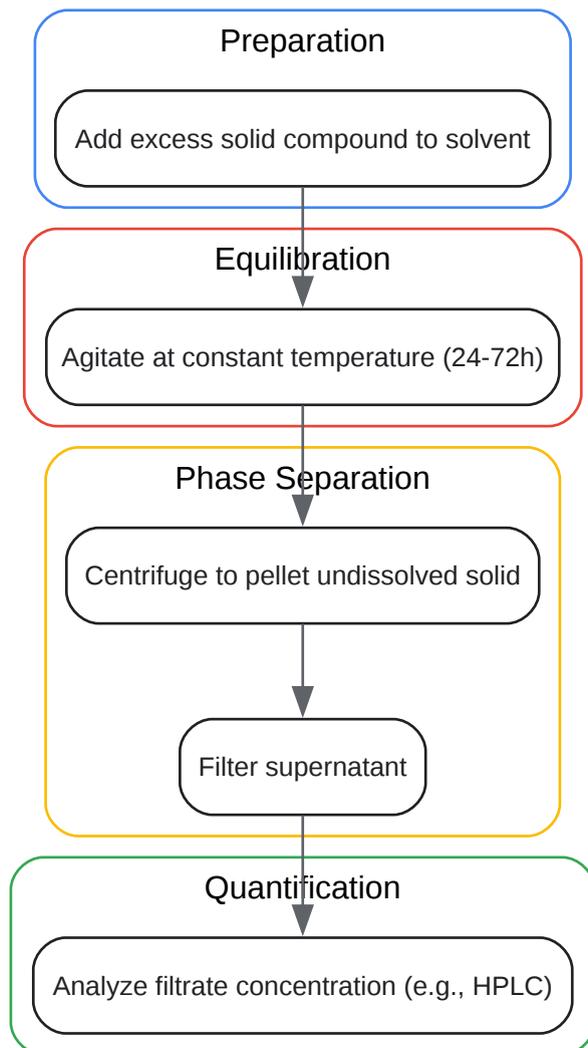
Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.

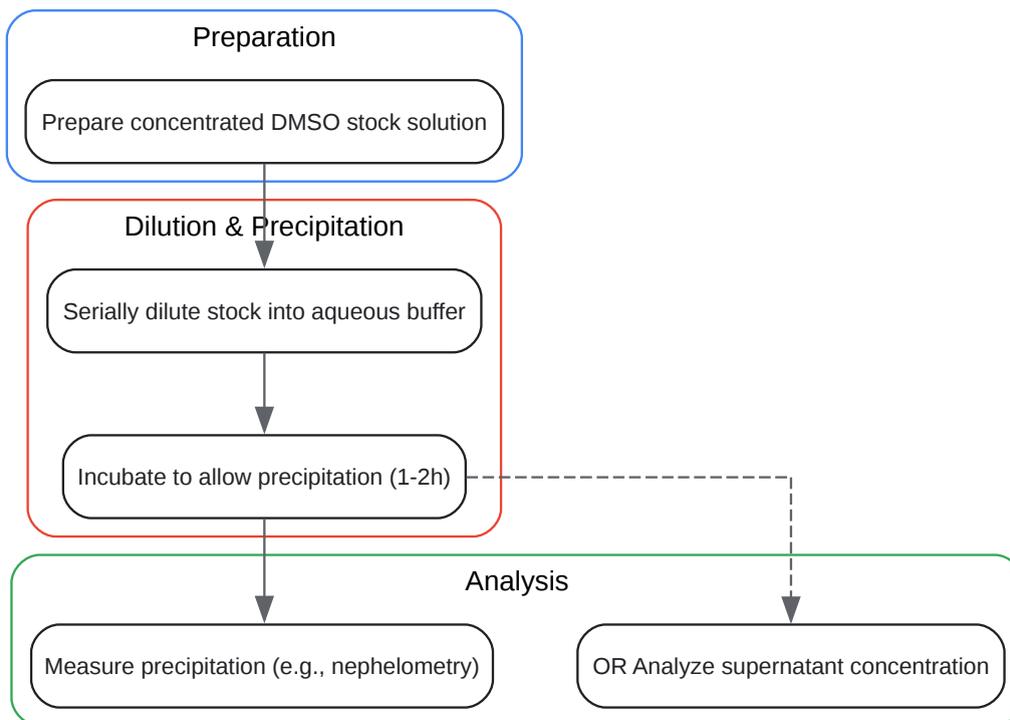
Methodology:

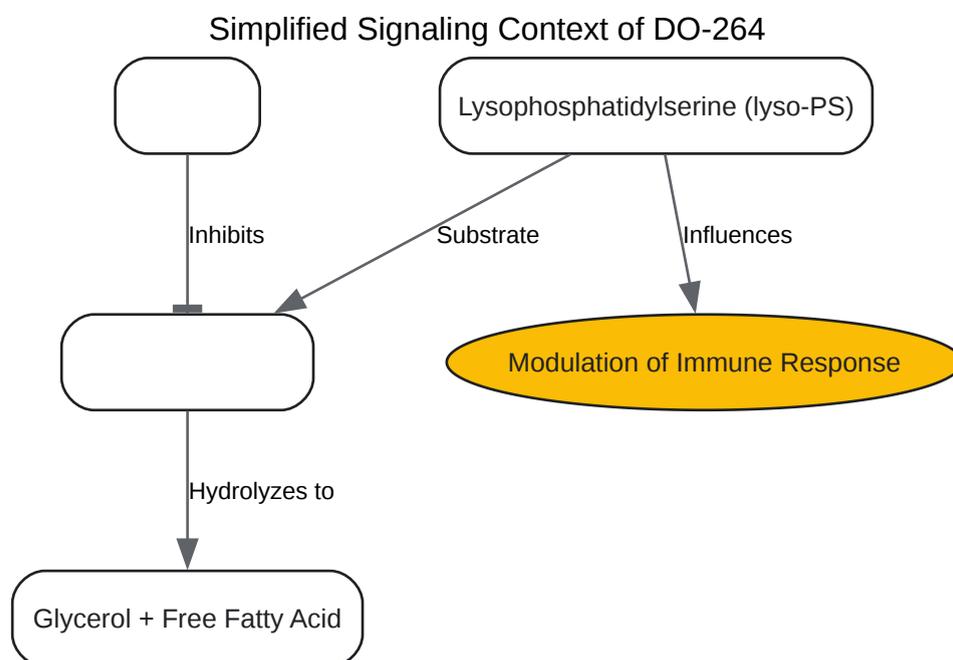
- **Preparation:** An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container, typically a glass flask.
- **Equilibration:** The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 μm PVDF).
- **Quantification:** The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy.
- **Replication:** The experiment is typically performed in triplicate to ensure the reliability of the results.

Thermodynamic Solubility (Shake-Flask) Workflow



Kinetic Solubility Workflow





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References

- 1. medchemexpress.com [medchemexpress.com]
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